molecular formula C5H12ClNO2 B6314301 (3r,4r)-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride CAS No. 1491150-03-8

(3r,4r)-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B6314301
CAS No.: 1491150-03-8
M. Wt: 153.61 g/mol
InChI Key: VXKQZDCFEDEAAX-JBUOLDKXSA-N
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Description

(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a high-purity, chiral pyrrolidine derivative serving as a critical synthetic intermediate and scaffold in medicinal chemistry and biochemical research. This compound is characterized by its two stereocenters and multiple functional groups, making it a valuable building block for the synthesis of more complex molecules. A primary research application of this compound and its analogs is in the study of DNA repair enzymes. Specifically, the (3R,4R)-pyrrolidine scaffold functions as a transition state mimic when incorporated into DNA oligonucleotides. It exhibits exceptionally high affinity (Kd in the pM range) for base excision repair (BER) glycosylases, such as formamidopyrimidine glycosylase (Fpg) and human OG glycosylase (hOGG1). This property makes it an essential chemical tool for probing the mechanisms of DNA damage recognition and repair . Furthermore, this pyrrolidine structure serves as a core fragment in the development of inhibitors for DNA repair enzymes like alkyladenine DNA glycosylase (AAG), providing leads for potential therapeutic agents . The structural motif is also found in compounds investigated for their activity against bacterial targets. For instance, a related (3R,4R)-substituted pyrrolidine is identified as a ligand for purine nucleoside phosphorylase in Mycobacterium tuberculosis , indicating potential relevance in antibacterial research . This product is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKQZDCFEDEAAX-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Data:

StepReagents/ConditionsYieldStereochemical Outcome
CycloadditionToluene, 80°C, 24 h85%dr >95:5
LAH ReductionTHF, 0°C to RT, 2 h92%Retention of configuration
HydrogenationH₂ (50 psi), Pd/C, MeOH98%Full deprotection

This method achieves an overall yield of 51% and is notable for avoiding chromatography, making it industrially viable. However, the reliance on LAH poses safety challenges at scale.

Enzyme-Catalyzed Enantioselective Hydrolysis

A patent by Clinch et al. (CA2568836C) describes an enzymatic resolution strategy starting from racemic 3,4-trans-disubstituted pyrrolidinone (II) . Lipase-catalyzed hydrolysis selectively cleaves the undesired enantiomer, yielding (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine (I) with >99% enantiomeric excess (ee). The process eliminates chromatographic steps, relying instead on crystallization for purification.

Process Overview:

  • Enzymatic Hydrolysis : Pseudomonas fluorescens lipase in phosphate buffer (pH 7.0) selectively hydrolyzes the (3S,4S)-enantiomer of II at 30°C.

  • Reduction : Sodium borohydride reduces the ketone intermediate to the diol.

  • Hydrogenolysis : Pd(OH)₂-mediated cleavage of the benzyl protecting group yields the free amine hydrochloride.

ParameterValue
ee after hydrolysis>99%
Overall yield65%
Purity (HPLC)>99.5%

This method’s scalability and minimal purification requirements make it superior for commercial production.

Chiral Pool Synthesis from (S)-Diethylmalate

Kotian et al. developed a stereoselective route starting from (S)-diethylmalate, a chiral building block derived from natural sources. The synthesis involves:

  • Oxidation : Conversion of (S)-diethylmalate to a cyclic sulfamate intermediate.

  • Cyclization : Formation of the pyrrolidine ring via intramolecular nucleophilic substitution.

  • Reduction : LAH-mediated reduction of the lactam to the diol.

Performance Metrics:

  • Overall yield : 45% (4 steps)

  • Key advantage : Utilizes inexpensive, enantiomerically pure starting materials.

  • Limitation : Multi-step sequence increases complexity and cost.

Comparative Analysis of Methodologies

MethodYieldee (%)ChromatographyScalability
Asymmetric Cycloaddition51%>95NoHigh
Enzymatic Hydrolysis65%>99NoVery High
Chiral Pool Synthesis45%100YesModerate

The enzymatic approach outperforms others in yield and enantiocontrol, while the cycloaddition method balances scalability and stereoselectivity. Chiral pool synthesis, though stereospecific, is less practical for industrial use due to multiple purification steps .

Chemical Reactions Analysis

Enzyme-Catalyzed Enantioselective Hydrolysis

This reaction is critical in the compound’s synthesis. A racemic 3,4-trans-disubstituted pyrrolidinone undergoes enzymatic resolution using lipases (e.g., Novozyme 435) to yield enantiomerically pure intermediates.

  • Reagents/Conditions :

    • Substrate: Racemic pyrrolidinone derivatives (e.g., benzyl- or benzhydryl-protected precursors).

    • Enzyme: Lipases or esterases under aqueous or biphasic conditions.

  • Products :

    • Enantiopure (3R,4R)- or (3S,4S)-hydroxymethylpyrrolidin-3-ol after subsequent reductions and deprotections.

  • Applications :

    • Industrial-scale synthesis of purine nucleoside phosphorylase (PNP) inhibitors, avoiding chromatographic purification .

Reduction Reactions

The compound participates in reductions to modify its functional groups or generate intermediates.

  • Example : Borane-mediated reduction of ester intermediates during synthesis.

    • Reagents : Borane (BH₃) in tetrahydrofuran (THF).

    • Product : Secondary alcohols or amines, depending on the substrate .

Substitution in Nucleic Acid Modifications

The hydroxyl and hydroxymethyl groups enable incorporation into nucleic acid analogs.

  • Reaction : Insertion as a bulge in intercalating nucleic acids (INAs).

    • Conditions : Solid-phase oligonucleotide synthesis.

    • Product : Modified DNA/RNA duplexes with altered hybridization stability.

    • Applications : Enhanced discrimination between DNA and RNA targets in diagnostic probes .

Salt Formation with Pharmaceutical Acids

The compound forms stable salts for drug formulation.

  • Reagents : Hydrochloric, hydrobromic, or sulfuric acids.

  • Products :

    • Hydrochloride salts (e.g., 7-[(3R,4R)-3-hydroxy-4-hydroxymethyl-pyrrolidin-1-ylmethyl]-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one hydrochloride).

  • Applications : Improved solubility and bioavailability of PNP inhibitors for treating cancer and infections .

Synthetic Transformations to Enzyme Inhibitors

The compound serves as a key intermediate in synthesizing bioactive molecules.

  • Reactions :

    • Esterification : Protection of hydroxyl groups for subsequent coupling.

    • Hydrogenation : Catalytic hydrogenation to remove benzyl protecting groups.

  • Applications : Production of MTDIA and MTDIH enantiomers, potent enzyme inhibitors .

Comparative Analysis of Key Reactions

Reaction Type Reagents/Conditions Products Applications
Enzymatic HydrolysisLipases, aqueous conditionsEnantiopure pyrrolidine derivativesLarge-scale synthesis of PNP inhibitors
Borane ReductionBH₃/THFAlcohol intermediatesPrecursor for chiral drug candidates
Nucleic Acid SubstitutionSolid-phase synthesisModified DNA/RNA duplexesDiagnostic probes for genetic testing
Salt FormationHCl, HBr, H₂SO₄Pharmaceutical saltsEnhanced drug formulation and delivery

Scientific Research Applications

Organic Chemistry

(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol serves as a chiral building block in the synthesis of complex organic molecules. Its dual functional groups allow for various chemical transformations including:

  • Oxidation : Can be oxidized to form ketones or aldehydes using agents like pyridinium chlorochromate (PCC).
  • Substitution Reactions : The hydroxyl group can be substituted with other functional groups, facilitating further synthetic pathways.

Biological Applications

The compound has demonstrated significant biological activity:

  • Neuropharmacology : It inhibits glial GABA uptake, suggesting potential therapeutic applications in treating epilepsy and anxiety disorders by enhancing GABAergic signaling.
  • Antiviral Research : As a precursor for nucleoside analogs, it has been investigated for its antiviral properties against various pathogens.

Pharmaceutical Development

(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is utilized as an intermediate in synthesizing pharmaceutical compounds. Notably:

  • It is involved in developing inhibitors for purine nucleoside phosphorylase (PNP), which is crucial in treating cancers and autoimmune diseases .

Case Studies

Application AreaDescriptionReference
NeuropharmacologyInhibition of GABA uptake; potential for epilepsy treatment.
Antiviral ActivityPrecursor for nucleoside analogs; antiviral efficacy studies ongoing.
Pharmaceutical SynthesisIntermediate for PNP inhibitors; significant in cancer therapy.

Mechanism of Action

The mechanism of action of (3r,4r)-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The pyrrolidine ring structure provides a rigid framework that can fit into active sites of enzymes, modulating their function and activity .

Comparison with Similar Compounds

Key Observations:

Fluorinated analogs (e.g., ) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .

Stereochemical Influence :

  • The R,R configuration in the target compound and its fluorinated analog () ensures stereoselective binding to biological targets, such as enzymes or receptors .

Safety Profiles :

  • Fluorinated and hydroxymethyl derivatives share common hazards (e.g., H302: harmful if swallowed; H315: skin irritation), likely due to the hydrochloride salt and reactive functional groups .

Applications :

  • Pyrrolidine-3,4-diol hydrochloride () is used in glycosidase inhibition, whereas phenyl-substituted analogs () are explored in kinase inhibitors, highlighting the scaffold’s versatility .

Biological Activity

(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chiral compound with significant biological activity, particularly in neuropharmacology and as a precursor for nucleoside analogs. This article provides an overview of its biological properties, synthesis methods, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C5_5H11_{11}ClN\O2_2
  • Molecular Weight : Approximately 153.61 g/mol
  • Structure : The compound features a pyrrolidine core with a hydroxymethyl group at the 4-position and a hydroxyl group at the 3-position, contributing to its unique chemical properties.

Neuropharmacological Effects

Research indicates that this compound has the following biological activities:

  • Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes, particularly those involved in neurotransmission, such as glial GABA uptake. This suggests potential therapeutic applications in conditions where GABAergic signaling is disrupted, such as epilepsy and anxiety disorders.
  • Nucleoside Analog Precursor : The compound serves as a precursor for synthesizing nucleoside analogs, which have demonstrated antiviral properties. This positions it as a candidate for drug development targeting viral infections .

The mechanism of action involves interactions with specific molecular targets:

  • The hydroxymethyl group can participate in hydrogen bonding with enzymes or receptors.
  • The rigid pyrrolidine ring structure allows effective fitting into enzyme active sites, modulating their function .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
4-(Hydroxymethyl)pyrrolidin-3-olSimilar pyrrolidine coreLacks chirality at the 3 and 4 positions
(2S,3S)-2-Hydroxy-3-methylpyrrolidineContains a methyl group at the 3-positionExhibits different biological activity profiles
(S)-ProlineNaturally occurring amino acidInvolved in protein synthesis; different function
(2S,5R)-5-HydroxymethylpyrrolidineHydroxymethyl group at the 5-positionDifferent stereochemistry affecting reactivity

The unique stereochemistry of this compound imparts distinct biological activities compared to these analogs .

Synthesis Methods

The synthesis of this compound typically involves several methods:

  • Stereoselective Reduction : A common method is the reduction of (3R,4R)-4-hydroxy-3-pyrrolidinone using sodium borohydride under mild conditions.
  • Catalytic Hydrogenation : Industrial production may employ catalytic hydrogenation techniques using palladium on carbon under hydrogen gas pressure to enhance yield and purity.

Case Studies and Research Findings

  • Neuropharmacology Studies : A study explored the effects of this compound on GABA uptake in glial cells. Results indicated significant modulation of GABAergic signaling pathways, suggesting its potential use in treating neurological disorders.
  • Antiviral Applications : Research focused on synthesizing nucleoside analogs from this compound has shown promising antiviral activity against various viral strains. These studies highlight its role as a key intermediate in developing antiviral therapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol hydrochloride, and how does reaction condition variation impact yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions with careful control of stereochemistry. For example, intermediates may undergo cyclization followed by hydroxylation and subsequent hydrochlorination. Reaction conditions such as temperature (e.g., reflux in xylene for 25–30 hours as in ), solvent choice, and acid concentration (e.g., 1 M HCl in ) significantly affect yield. Post-synthesis purification via recrystallization (e.g., from methanol or aqueous HCl) is critical to isolate the hydrochloride salt. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. What analytical techniques are recommended to confirm the stereochemical purity of this compound?

  • Methodological Answer : Chiral HPLC or polarimetry can assess enantiomeric excess. X-ray powder diffraction (XRPD) is essential for confirming crystalline structure and detecting polymorphs, as demonstrated in . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, verifies molecular structure and stereochemistry. Mass spectrometry (LC/MS) validates molecular weight and purity, with attention to chloride adducts in ESI+ mode .

Q. How should this compound be stored to ensure stability, and what are the signs of degradation?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation (common for hydrochloride salts). Degradation indicators include discoloration (yellowing), clumping, or pH changes in solution. Regular stability testing via HPLC under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life. Avoid prolonged exposure to moisture, as hydrolysis of the pyrrolidine ring may occur .

Advanced Research Questions

Q. What in vitro models are appropriate for assessing the biological activity of this compound, and how does stereochemistry influence receptor binding?

  • Methodological Answer : Use enzyme-linked assays (e.g., kinase inhibition) or cell-based models (e.g., cancer cell lines for cytotoxicity, as in ). Stereochemistry is critical: the (3R,4R) configuration may enhance hydrogen bonding with targets like purine nucleoside phosphorylase (PNP), analogous to Forodesine Hydrochloride’s mechanism (). Molecular docking studies paired with site-directed mutagenesis can map binding interactions. Compare activity against (3S,4S) or other stereoisomers to validate enantiomer-specific effects .

Q. How can researchers address discrepancies in reported solubility data for this compound across different solvent systems?

  • Methodological Answer : Systematically test solubility in buffered aqueous solutions (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) using gravimetric or UV-Vis methods. Account for temperature and ionic strength effects. For conflicting data, validate via standardized protocols (e.g., OECD 105). Co-solvency or salt formation (e.g., trifluoroacetate) may improve solubility, but ensure compatibility with biological assays .

Q. What strategies exist for modifying the pharmacokinetic profile of this compound while maintaining its stereochemical integrity?

  • Methodological Answer : Prodrug approaches (e.g., esterification of hydroxyl groups) can enhance bioavailability, as seen in Vernakalant Hydrochloride (). Structural analogs with fluorinated or methylated substituents may reduce metabolic clearance. Use deuterium isotope effects to prolong half-life without altering stereochemistry. Pharmacokinetic studies in rodent models should include LC-MS/MS quantification to track parent compound vs. metabolites .

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